![molecular formula C22H22N2O4S B2603742 3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one CAS No. 932540-09-5](/img/structure/B2603742.png)
3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, might also be analyzed .Scientific Research Applications
Anticancer Activity
The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for anticancer agents. This compound, with its pyrazoline and 1,3,4-thiadiazole scaffolds, shows promise as an anticancer drug. In vitro screening using the NCI DTP protocol revealed its activity against a panel of 60 cancer cell lines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-5-6-16(11-15(14)2)24-10-9-23-21(22(24)26)29-13-19(25)18-12-17(27-3)7-8-20(18)28-4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHZVJSZLKDLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one |
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